Cas no 6598-63-6 (C.I.Direct Orange 102)

C.I.Direct Orange 102 structure
C.I.Direct Orange 102 structure
Product Name:C.I.Direct Orange 102
CAS-nummer:6598-63-6
MF:C34H21N6Na3O11S2
MW:822.663457632065
CID:512261
PubChem ID:135445700
Update Time:2024-12-09

C.I.Direct Orange 102 Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt (1:3)
    • Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino...
    • Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naph
    • CALCOMINE ORANGE 2RS
    • DIRECT ORANGE 102
    • abcolorangews
    • C.I. Direct Orange 102
    • Einecs 229-539-1
    • DDAKEWKAVXSFFE-YVSKIULDSA-N
    • benzoicacid,4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthaleny
    • Benzoicacid,4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]azo]-,trisodiumsalt
    • trisodium 4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-sulphonato-2-naphthyl]azo]benzoate
    • Benzoic acid, 4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
    • Direct orange 102 (C.I. 29156)
    • 83221-74-3
    • Benzoic acid, 4-((1-hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl)amino)carbonyl)amino)-3-sulfo-2-naphthalenyl)azo)-, sodium salt
    • C.I. Direct orange 102
    • EINECS 280-253-3
    • Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt(1:3)
    • 6598-63-6
    • trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate
    • MFCD00010252
    • W-110167
    • p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt
    • C.I.Direct orange 102 (C.I. 29156)
    • C.I.Direct Orange 102
    • Inchi: 1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3/b39-37+,40-38+;;;
    • InChI-sleutel: NEXGZHJENSOMLV-WFQXTUNASA-K
    • LACHT: C12C=CC(NC(=O)NC3C=CC4=C(O)C(/N=N/C5=CC=CC=C5)=C(S([O-])(=O)=O)C=C4C=3)=CC1=CC(S([O-])(=O)=O)=C(/N=N/C1C=CC(C([O-])=O)=CC=1)C=2O.[Na+].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 822.04000
  • Monoisotopische massa: 822.04
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 17
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1790
  • Aantal covalent gebonden eenheden: 4
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 295A^2

Experimentele eigenschappen

  • Dichtheid: 1.65[at 20℃]
  • Kookpunt: 1287.32℃[at 101 325 Pa]
  • PSA: 302.32000
  • LogboekP: 8.35830
  • Oplosbaarheid: 182.6μg/L at 25℃

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